Glutathione (1S, 2R)-Isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

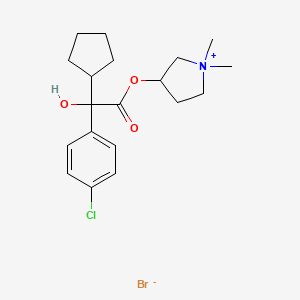

Glutathione (1S, 2R)-Isomer is a specific stereoisomer of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound plays a crucial role in cellular processes, particularly in maintaining redox homeostasis, detoxification, and immune function. It is widely distributed in aerobic cells and organisms, both prokaryotic and eukaryotic .

Mécanisme D'action

Target of Action

Glutathione (GSH) is a tripeptide with many roles in cells. It primarily targets enzymes involved in various steps of cell metabolism . It acts as a cofactor for some enzymes, including the enzyme glutathione peroxidase . It also plays a significant role in the hepatic biotransformation and detoxification process .

Mode of Action

Glutathione interacts with its targets by participating in leukotriene synthesis and acting as a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .

Biochemical Pathways

Glutathione is involved in several metabolic pathways and protective mechanisms . It modulates various cellular processes and is determinant for redox signaling, xenobiotics detoxication, regulation of cell proliferation, apoptosis, and immune functions . It also contributes to the assembly of cell components, biosynthesis of sulfur-containing metabolites, inactivation of potentially deleterious compounds, and control of hormonal signaling intensity .

Pharmacokinetics

The pharmacokinetics of glutathione involve a complex interaction between biosynthesis, utilization, degradation, and transport . Therefore, many attempts have been made to develop GSH derivatives able to easily cross the cell membranes and to enhance its oral bioavailability .

Result of Action

The result of glutathione’s action is the modulation of various cellular processes, including redox signaling, xenobiotics detoxication, regulation of cell proliferation, apoptosis, and immune functions . It also contributes to the assembly of cell components, biosynthesis of sulfur-containing metabolites, inactivation of potentially deleterious compounds, and control of hormonal signaling intensity .

Action Environment

The action of glutathione can be influenced by environmental factors. For instance, it has been suggested that glutathione could have evolved in the course of the adaptation to the presence of oxygen in the atmosphere . It is also used in cells as a redox buffer, as an antioxidant, as sulfur storage, and is involved in a variety of cellular pathways including redox signaling, post-translational modifications, and xenobiotics detoxification .

Analyse Biochimique

Biochemical Properties

The Glutathione (1S, 2R)-Isomer participates in various biochemical reactions, primarily through its sulfhydryl (-SH) group. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is known to interact with glutathione S-transferases (GSTs), a family of enzymes that play vital roles in responding to various physiological processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it is involved in the regulation of gene expression related to stress responses in plants .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it is known to conjugate with synthetic compounds through the action of GSTs, thereby facilitating their metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that it exhibits threshold effects and can have toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can also influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glutathione is synthesized through a two-step enzymatic process involving γ-glutamylcysteine synthetase and glutathione synthetase. The first step involves the formation of γ-glutamylcysteine from glutamate and cysteine, followed by the addition of glycine to form glutathione .

Industrial Production Methods: Industrial production of glutathione typically involves fermentation processes using microorganisms such as Saccharomyces cerevisiae. This method is preferred due to its efficiency and scalability. The fermentation process is optimized by controlling factors such as medium composition, osmotic pressure, and genetic engineering to enhance yield .

Analyse Des Réactions Chimiques

Types of Reactions: Glutathione undergoes various chemical reactions, including oxidation, reduction, and conjugation. It can be oxidized to form glutathione disulfide (GSSG) and reduced back to its active form by glutathione reductase .

Common Reagents and Conditions: Common reagents used in glutathione reactions include reactive oxygen species (ROS) for oxidation and reducing agents such as NADPH for reduction. The reactions typically occur under physiological conditions, maintaining a high GSH/GSSG ratio .

Major Products Formed: The major products formed from glutathione reactions include glutathione disulfide (GSSG) and various conjugates with electrophilic compounds, which are crucial for detoxification processes .

Applications De Recherche Scientifique

Glutathione (1S, 2R)-Isomer has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reducing agent and a substrate for enzymatic reactions. In biology, it plays a vital role in cellular defense mechanisms against oxidative stress. In medicine, it is explored for its potential therapeutic effects in treating diseases related to oxidative stress, such as cancer and neurodegenerative disorders. Industrially, it is used in the production of pharmaceuticals and as a food additive for its antioxidant properties .

Comparaison Avec Des Composés Similaires

Glutathione is unique among similar compounds due to its tripeptide structure and the presence of a γ-glutamyl bond, which protects it from degradation. Similar compounds include other thiol-containing antioxidants such as cysteine and thioredoxin. glutathione’s ability to form disulfide bonds and its role in detoxification and redox signaling make it distinct .

List of Similar Compounds:- Cysteine

- Thioredoxin

- Glutaredoxin

- Glutathione disulfide (GSSG)

Propriétés

Numéro CAS |

274260-05-8 |

|---|---|

Formule moléculaire |

C10H17N3O6S |

Poids moléculaire |

307.33 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.